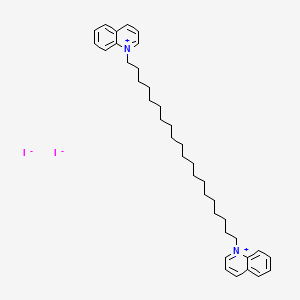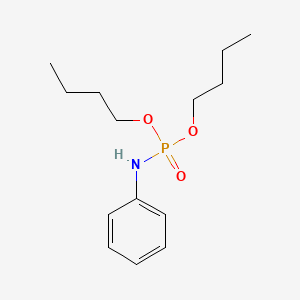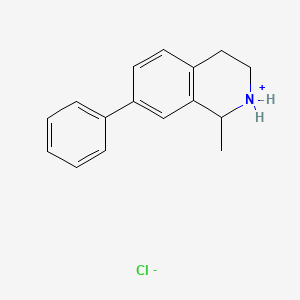
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs with significant medicinal properties
Vorbereitungsmethoden
The synthesis of 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multicomponent reactions. One common method includes the use of phenylethylamine and aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline core . Industrial production methods often employ transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles . These methods are favored for their efficiency and high yield.
Analyse Chemischer Reaktionen
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Wissenschaftliche Forschungsanwendungen
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its neuroprotective and antidepressant properties.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and other diseases.
Industry: The compound is used in the development of chiral catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways in the body. It is known to act as an antidopaminergic agent, which means it can modulate dopamine levels in the brain . This property is particularly useful in preventing neurotoxicity and treating conditions like Parkinson’s disease . The compound also demonstrates neuroprotective activity by antagonizing the effects of neurotoxins .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant and neuroprotective properties.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride:
1,2,3,4-Tetrahydroisoquinoline: A precursor for various bioactive molecules and alkaloids.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Eigenschaften
CAS-Nummer |
24464-14-0 |
|---|---|
Molekularformel |
C16H18ClN |
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
1-methyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H17N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11-12,17H,9-10H2,1H3;1H |
InChI-Schlüssel |
QLZQDLWTQZQWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CC[NH2+]1)C=CC(=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


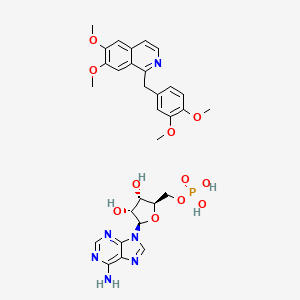
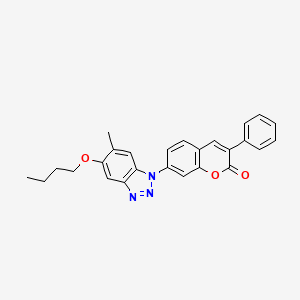

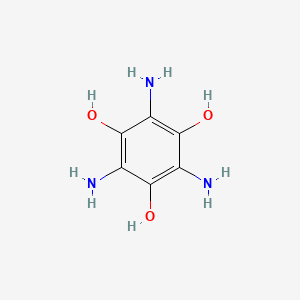
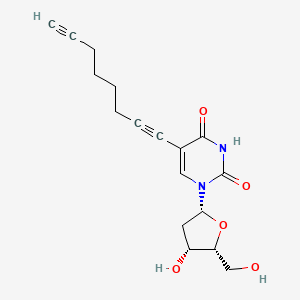
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
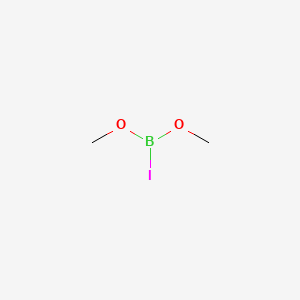
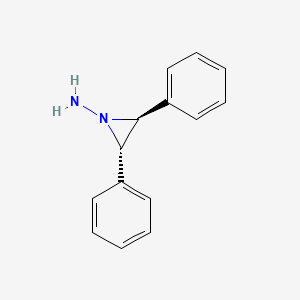
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
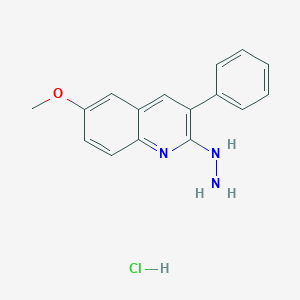
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
